N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a pyrimidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine. This can be achieved through the reaction of 4-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Piperazine Derivatization: The next step involves the reaction of the pyridine intermediate with piperazine to form 4-[4-(trifluoromethyl)pyridin-2-yl]piperazine. This reaction is typically carried out in a solvent such as ethanol under reflux conditions.
Pyrimidine Coupling: The final step involves the coupling of the piperazine derivative with N-ethylpyrimidin-2-amine. This reaction is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Biological Research: It is used in the study of cellular pathways and molecular interactions, particularly in the context of receptor binding and signal transduction.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and pyrimidine moieties contribute to the compound’s binding affinity and specificity, facilitating its interaction with key proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine moiety but lacks the piperazine and pyrimidine groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidin-2-amine: This compound has a similar structure but includes additional functional groups that may alter its pharmacological properties.
Uniqueness
N-ethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and pyrimidine moieties contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C16H19F3N6 |
---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
N-ethyl-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-15-22-6-4-13(23-15)24-7-9-25(10-8-24)14-11-12(3-5-21-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,22,23) |
InChI Key |
KZVWYPOSAAHKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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